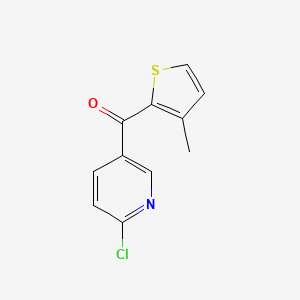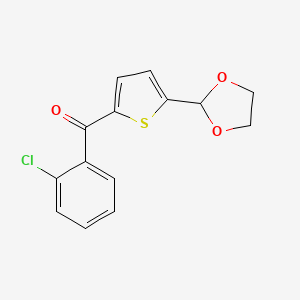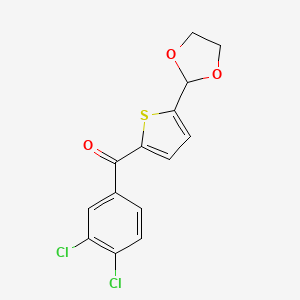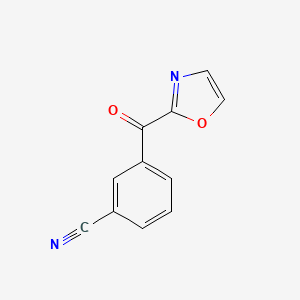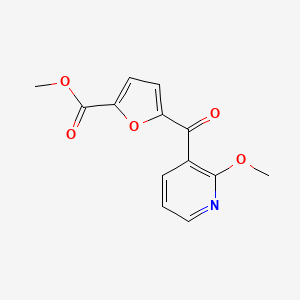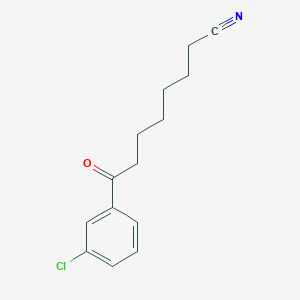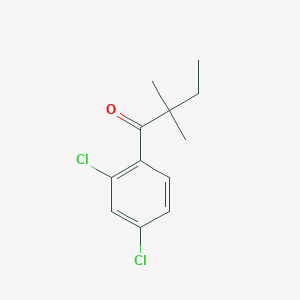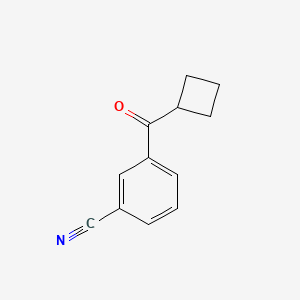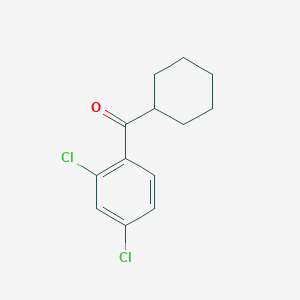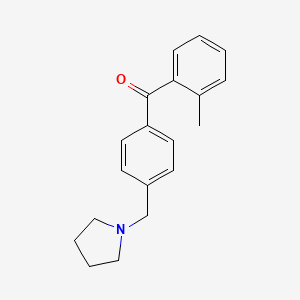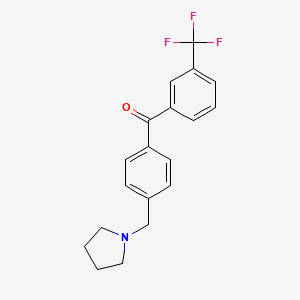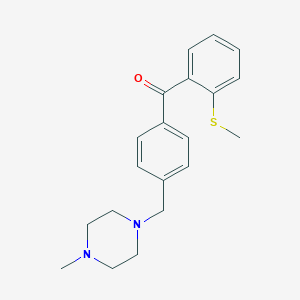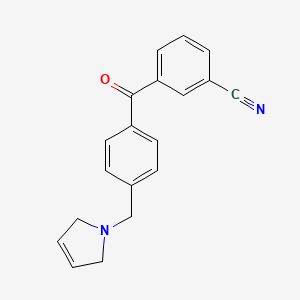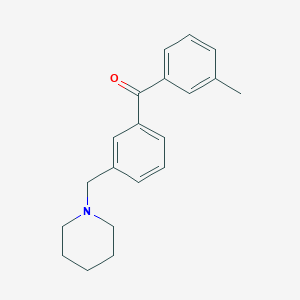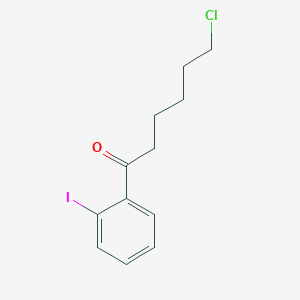
6-Chloro-1-(2-iodophenyl)-1-oxohexane
Overview
Description
6-Chloro-1-(2-iodophenyl)-1-oxohexane is a six-carbon compound that contains a chlorine atom bonded to a carbon, an oxygen atom, and a phenyl group with an iodine atom attached. It is a versatile compound that has been used in various scientific research applications, including organic synthesis, medicinal chemistry, and biochemistry. This article will explore the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 6-Chloro-1-(2-iodophenyl)-1-oxohexane.
Scientific Research Applications
Organic Synthesis
Field
Organic Chemistry
Methods
The compound is used in one-pot domino reactions, often involving azides, to construct five- or six-membered heterocyclic systems .
Results
The reactions typically yield a diverse array of heterocycles with high efficiency, showcasing the compound’s versatility in organic synthesis.
Medicinal Chemistry
Field
Pharmaceutical Sciences
Methods
The compound undergoes further functionalization through reactions like nucleophilic addition or cycloaddition to create pharmacologically active structures .
Results
The synthesized heterocycles exhibit a broad spectrum of biological activities, including potential anticancer and antimicrobial properties.
Catalysis Research
Field
Catalysis and Materials Science
Methods
Nano-BF3/SiO2 is used as a catalyst to facilitate the reaction of the compound with potassium thiocyanate under mild conditions to form 2-aminobenzothiazoles .
Results
The catalyst proves to be efficient and eco-friendly, providing high yields of the desired products with short reaction times.
Heterocyclic Compound Development
Field
Synthetic Chemistry
Methods
The compound is reacted with other reagents like indoles in a one-pot three-component coupling reaction to form complex heterocycles .
Results
The process allows for the simultaneous construction of multiple bonds, yielding moderate to good yields of the target heterocycles.
Development of Antimicrobial Agents
Field
Microbiology and Pharmacology
Methods
It is modified through various chemical reactions to produce derivatives with enhanced antimicrobial properties .
Results
Some derivatives have shown promising results against a range of microbial strains, indicating the compound’s potential in antimicrobial drug development.
Neuropharmacology
Field
Neuropharmacology and Neuroscience
Methods
Derivatives such as 6-trifluoromethoxy-2-benzothiazolamine are studied for their ability to interfere with glutamate neurotransmission through biochemical and electrophysiological experiments .
Results
These studies have provided insights into the compound’s potential role in central nervous system disorders.
Anti-inflammatory Research
Field
Immunology and Inflammation
Methods
Its derivatives are tested in various in vitro and in vivo models to assess their anti-inflammatory effects .
Results
Certain derivatives have demonstrated significant anti-inflammatory activity, suggesting their use in treating inflammatory conditions.
Cancer Research
Field
Oncology and Medicinal Chemistry
Methods
The compound is used to synthesize benzothiazole derivatives, which are then screened for anticancer activity .
Results
Some derivatives have shown activity against cancer cell lines, highlighting the compound’s potential in cancer therapy.
Synthesis of Quinolones
Field
Organic Chemistry and Drug Discovery
Methods
Palladium-catalyzed reactions involving the compound lead to the formation of complex quinolone structures .
Results
The synthesized quinolones exhibit a range of bioactivities, making them valuable in the development of new drug candidates.
Azide Chemistry
Field
Organic Chemistry and Material Science
Methods
It undergoes reactions such as [3+2] cycloaddition with azides to form five- or six-membered heterocycles .
properties
IUPAC Name |
6-chloro-1-(2-iodophenyl)hexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClIO/c13-9-5-1-2-8-12(15)10-6-3-4-7-11(10)14/h3-4,6-7H,1-2,5,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPNSGSSYVPCIPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CCCCCCl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClIO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80642265 | |
| Record name | 6-Chloro-1-(2-iodophenyl)hexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80642265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-1-(2-iodophenyl)-1-oxohexane | |
CAS RN |
898768-35-9 | |
| Record name | 6-Chloro-1-(2-iodophenyl)-1-hexanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898768-35-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-1-(2-iodophenyl)hexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80642265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



